Dimethoxy Dienogest

Pharmaceutical Chemistry Structural Analysis Impurity Profiling

Sourcing a well-characterized Dienogest EP Impurity E standard is essential for ANDA regulatory submissions and cGMP batch release testing. This compound provides a specific solution for method validation challenges posed by the 3,3-dimethoxy ketal derivative. - Chromatographic Differentiation: Unique LogP (4.26) ensures distinct retention time separation from the API for accurate relative retention time (RRT) determination. - Quantitation Accuracy: High purity (>99% by HPLC) enables precise relative response factor (RRF) calibration to monitor impurity levels against pharmacopeial limits. - Synthetic Process Control: Use as a reference marker to optimize reaction conditions and minimize impurity formation during Dienogest API synthesis.

Molecular Formula C22H31NO3
Molecular Weight 357.5 g/mol
Cat. No. B13838870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethoxy Dienogest
Molecular FormulaC22H31NO3
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3CCC(C4)(OC)OC
InChIInChI=1S/C22H31NO3/c1-20-9-6-17-16-7-11-22(25-2,26-3)14-15(16)4-5-18(17)19(20)8-10-21(20,24)12-13-23/h6,18-19,24H,4-5,7-12,14H2,1-3H3/t18-,19+,20+,21-/m1/s1
InChIKeyPRRQICJYXLKNOT-IVAOSVALSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethoxy Dienogest: Essential Reference Standard for Impurity Profiling


Dimethoxy Dienogest (CAS No. 102193-41-9) is a synthetic compound that functions as a critical process-related impurity of the fourth-generation progestin Dienogest [1]. Chemically designated as [(17β)-17-Hydroxy-3,3-dimethoxyestra-5(10),9(11)-dien-17-yl]acetonitrile, it is formally recognized in pharmacopeial monographs as Dienogest EP Impurity E [2]. The compound is characterized by a 3,3-dimethoxy ketal protecting group on the A-ring of the steroid nucleus, a structural feature that distinguishes it from the active pharmaceutical ingredient (API) Dienogest, which possesses a 3-keto group . Its primary procurement context is not as a therapeutic agent but as a high-purity analytical reference standard essential for method development, method validation (AMV), and quality control (QC) during the synthesis and formulation of Dienogest [3].

Dimethoxy Dienogest: Why Substitution Is Not Possible


Dimethoxy Dienogest cannot be substituted with other Dienogest-related compounds, nor can it be replaced by a generic 'impurity standard' or other progestins. Its utility is entirely dependent on its unique structural identity as the 3,3-dimethoxy ketal derivative of Dienogest . This specific modification results in a distinct chromatographic behavior and a unique UV spectral signature, which are essential for its function as a system suitability marker and for the precise quantification of this specific impurity in Dienogest API . A different impurity, such as 11-beta-Hydroxy Dienogest (Impurity A) or the diene impurity (Impurity C), will possess a different molecular weight, retention time, and relative response factor, rendering it useless for the accurate monitoring of Dimethoxy Dienogest levels . The regulatory requirement is not for a general 'impurity' but for the specific identification and control of Dienogest EP Impurity E, making its procurement as a characterized reference standard non-negotiable for analytical compliance .

Dimethoxy Dienogest: Analytical and Physicochemical Differentiation


Structural Distinction: 3,3-Dimethoxy Ketal vs. 3-Keto Group

Dimethoxy Dienogest is unequivocally distinguished from the parent drug Dienogest by the presence of a 3,3-dimethoxy ketal protecting group at the C3 position of the steroid A-ring, whereas Dienogest possesses a 3-keto group at the same position . This modification alters the molecular formula and weight from C20H25NO2 (MW 311.42 g/mol) for Dienogest to C22H31NO3 (MW 357.49 g/mol) for Dimethoxy Dienogest . This structural variance is the fundamental basis for all observed differences in physicochemical properties and chromatographic behavior [1].

Pharmaceutical Chemistry Structural Analysis Impurity Profiling

Lipophilicity and Melting Point Comparison

The structural modification in Dimethoxy Dienogest results in a substantial increase in lipophilicity compared to Dienogest, as quantified by the calculated LogP value. Dimethoxy Dienogest exhibits a LogP of approximately 4.26 [1], while Dienogest has a reported LogP range of 1.8 to 3.8, with a commonly cited AlogP of 1.96 [2]. Furthermore, the melting point of Dimethoxy Dienogest is reported to be 79-83 °C [3], which is significantly lower than the melting point of Dienogest API (210-217 °C) [4]. This difference is consistent with the disruption of intermolecular hydrogen bonding due to ketal formation.

Analytical Chemistry Physicochemical Characterization Chromatography

Purity: Qualification as a High-Purity Reference Standard

For its intended use as a reference standard, the purity of Dimethoxy Dienogest is critical. Commercial offerings for this compound consistently specify high purity levels, with reports of purity exceeding 99% as assessed by High-Performance Liquid Chromatography (HPLC) . This is comparable to the purity requirements for Dienogest API, which is also controlled at ≥99% purity [1]. In contrast, other Dienogest impurities may be available at lower purity specifications; for example, Dienogest Impurity C is often supplied with a minimum purity of >95% . The high purity of Dimethoxy Dienogest ensures its suitability as a reliable standard for quantitative analysis.

Analytical Method Validation Quality Control Reference Standards

Regulatory Designation: EP Specified Impurity E

Dimethoxy Dienogest is not merely a process-related impurity; it is a specifically designated impurity in the European Pharmacopoeia (EP) monograph for Dienogest, where it is formally listed as 'Dienogest EP Impurity E' [1]. This designation mandates its identification, control, and quantitation in the final drug substance and drug product. In contrast, other impurities such as 'Dienogest Impurity 6' (CAS 2503-06-2) or 'Dienogest Impurity 30' (CAS 560-62-3) may not carry the same official EP designation and therefore have lower regulatory priority . The EP listing makes the procurement of a well-characterized reference standard for this specific impurity a regulatory necessity for any manufacturer seeking market approval in EP member states.

Regulatory Compliance Quality Assurance Pharmaceutical Analysis

Differentiation from 11-beta-Hydroxy Dienogest (Impurity A)

A common alternative compound for research is 11-beta-Hydroxy Dienogest (CAS 86153-39-1), designated as Dienogest EP Impurity A [1]. While both are impurities of Dienogest, they are chemically and analytically distinct. Dimethoxy Dienogest (Impurity E) is a ketal derivative with a molecular weight of 357.49 g/mol, while 11-beta-Hydroxy Dienogest (Impurity A) is a hydroxylated metabolite with a molecular weight of 327.42 g/mol . This difference in molecular weight and functionality ensures that these two compounds will have different retention times and mass spectral fragmentation patterns, making them unsuitable for use as substitutes for one another in analytical methods .

Comparative Impurity Analysis Pharmaceutical Standards Analytical Selectivity

Dimethoxy Dienogest: Key Application Scenarios


Method Development and Validation for Dienogest API

Dimethoxy Dienogest is a critical tool for developing and validating stability-indicating HPLC methods for Dienogest . Its unique retention time, driven by its higher LogP of 4.26 [1], is used to challenge and prove the specificity of the method. Analysts use the pure compound to determine relative retention time (RRT) and relative response factor (RRF), establishing system suitability criteria for routine batch release and stability testing.

QC Release Testing of Dienogest Batches

In a cGMP-compliant QC laboratory, Dimethoxy Dienogest reference standard is used to quantify the level of this specific impurity in manufactured batches of Dienogest [2]. Its high purity (>99% by HPLC) ensures accurate calibration curves. The presence of this impurity above the established limit, as defined in the EP monograph, would lead to batch rejection, making the procurement of a certified reference standard an essential step in quality assurance.

Regulatory Submission Preparation (ANDAs and MAAs)

For companies developing generic versions of Dienogest, demonstrating control over specified impurities is a cornerstone of Abbreviated New Drug Applications (ANDAs) . The data generated using the Dimethoxy Dienogest reference standard—including its identification, quantitation, and stability in the drug product—form a key part of the Chemistry, Manufacturing, and Controls (CMC) section of the regulatory dossier.

Process Development and Synthetic Route Optimization

Process chemists utilize Dimethoxy Dienogest to understand and minimize the formation of this impurity during synthesis [3]. By tracking its levels through different synthetic steps, they can optimize reaction conditions (e.g., temperature, pH, or catalyst choice) to drive the yield towards the desired Dienogest API and away from the formation of Impurity E.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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